N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-27-14-10-13(11-15(12-14)28-2)21-19-20(23-17-7-4-3-6-16(17)22-19)24-30(25,26)18-8-5-9-29-18/h3-12H,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCLKBIWWNGXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Intermediate Formation
Two-Step Synthesis via Chloroquinoxaline Intermediate
The most robust method involves a two-step process starting from 2,3-dichloroquinoxaline (Scheme 1).
Step 1: Formation of N-(3-Chloroquinoxalin-2-yl)thiophene-2-sulfonamide
2,3-Dichloroquinoxaline reacts with thiophene-2-sulfonamide in the presence of lithium hydroxide (LiOH) in a polar aprotic solvent such as dimethylacetamide (DMA) . Key conditions include:
- Temperature: 50–100°C
- Reaction Time: 12–48 hours
- Base: LiOH (1.1–1.5 equivalents)
This step achieves yields of 85–92% with >95% purity by UPLC/MS. Comparative studies show LiOH outperforms carbonates (e.g., K₂CO₃) in minimizing byproducts like N-aryl sulfonamide isomers.
Step 2: Amination with 3,5-Dimethoxyaniline
The chlorinated intermediate undergoes nucleophilic substitution with 3,5-dimethoxyaniline in n-butanol using 2,6-lutidine as a base:
- Temperature: 120–125°C
- Reaction Time: 24–42 hours
- Base: 2,6-Lutidine (1.1 equivalents)
This step yields 78–84% of the final product, with residual chloride content <0.1%. Lutidine enhances regioselectivity by suppressing N-oxide formation compared to pyridine.
Alternative Single-Pot Approaches
While less common, single-pot methods have been explored using microwave-assisted synthesis to condense steps. For example, combining 2,3-dichloroquinoxaline, thiophene-2-sulfonamide, and 3,5-dimethoxyaniline in DMSO with Cs₂CO₃ at 150°C for 6 hours yields 65–70% product. However, this method suffers from lower purity (80–85%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Base Selection
Critical parameters for Step 1 were systematically evaluated (Table 1):
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMA | LiOH | 50 | 92 | 98 |
| DMF | LiOH | 50 | 88 | 96 |
| DMSO | K₂CO₃ | 100 | 75 | 89 |
| NMP | NaOH | 80 | 82 | 93 |
DMA with LiOH emerged as optimal, balancing reactivity and byproduct suppression.
Purification and Analytical Characterization
Scalability and Industrial Adaptations
Comparative Analysis of Synthetic Strategies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Two-Step (LiOH) | 84 | 99 | High | 1,200 |
| Single-Pot (Cs₂CO₃) | 70 | 85 | Moderate | 900 |
| Microwave-Assisted | 68 | 82 | Low | 1,500 |
The two-step method remains superior for large-scale production despite higher costs.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The target compound’s quinoxaline-thiophene-sulfonamide hybrid structure suggests dual kinase inhibition and DNA interaction mechanisms, warranting in vitro assays (e.g., kinase profiling, cytotoxicity studies).
- Synthetic Feasibility: Analogous compounds (e.g., phenylquinoxaline-2(1H)-thione) are synthesized via thiolation reactions , suggesting viable routes for scaling up the target compound.
- Limitations : Direct biological data for the target compound are absent in available literature; comparative analysis relies on structural extrapolation.
Biological Activity
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, also referred to as XL765, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C31H29N5O6S
- Molecular Weight : 599.7 g/mol
- IUPAC Name : N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide
The compound features a complex structure that includes a thiophene ring, a quinoxaline moiety, and multiple methoxy groups, which contribute to its pharmacological properties.
XL765 functions primarily as a dual inhibitor targeting the PI3K and mTOR pathways. These pathways are crucial for cell growth and proliferation, making them significant targets in cancer therapy. By inhibiting these pathways, XL765 can induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
Research indicates that XL765 demonstrates significant anticancer properties across various cancer cell lines. It has been shown to effectively inhibit the growth of tumor cells through mechanisms involving:
- Cell Cycle Arrest : XL765 induces G1 phase arrest in cancer cells, preventing further cell division.
- Apoptosis Induction : The compound activates apoptotic pathways leading to increased cell death in malignancies.
- Inhibition of Angiogenesis : By disrupting the signaling pathways involved in angiogenesis, XL765 can limit tumor nutrient supply.
In Vitro Studies
In vitro studies have demonstrated the efficacy of XL765 against several cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Apoptosis induction |
| HCT116 (colorectal carcinoma) | < 5 | Cell cycle arrest |
| Jurkat (T-cell leukemia) | < 15 | Inhibition of PI3K/mTOR |
Case Studies
- Study on Colorectal Cancer :
- Combination Therapy :
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves sequential coupling reactions and sulfonamide formation. Key steps include:
- Quinoxaline core formation : Condensation of 1,2-diaminobenzene derivatives with dicarbonyl precursors under acidic conditions.
- Amino-thiophene coupling : Introduction of the thiophene-sulfonamide moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Sulfonamide linkage : Reaction of thiophene-2-sulfonyl chloride with the quinoxaline-amine intermediate in anhydrous dichloromethane with triethylamine as a base.
Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for coupling steps) to improve yields. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : Use H/C NMR (DMSO-) to confirm substituent positions, particularly the 3,5-dimethoxyphenyl and sulfonamide groups.
- Mass spectrometry (HRMS) : Validate molecular weight with ESI-TOF or MALDI-TOF.
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMSO/ethanol). Refine structures using SHELX software for bond-length/angle analysis and polymorphism screening .
Advanced: How can computational docking (e.g., AutoDock Vina) predict binding affinity to FGFR kinases?
Answer:
- Receptor preparation : Retrieve FGFR kinase structure (PDB: 4K33). Remove water molecules and add polar hydrogens.
- Ligand preparation : Generate 3D conformers of the compound using Open Babel. Assign Gasteiger charges.
- Docking parameters : Use a grid box centered on the ATP-binding site (20 Å). Set exhaustiveness to 20 for thorough sampling.
- Validation : Compare predicted binding modes with known FGFR inhibitors (e.g., SAR245409) and validate via MM/GBSA free-energy calculations .
Advanced: How can structure-activity relationship (SAR) studies improve inhibitory potency against PI3K/AKT pathways?
Answer:
- Core modifications : Substitute the quinoxaline with pyrido[2,3-d]pyrimidine to enhance π-π stacking with kinase hinge regions.
- Substituent effects : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF) to improve hydrophobic interactions.
- Bioassay validation : Test derivatives in PI3Kα/β/δ/γ enzymatic assays (IC determination) and validate in PTEN-null cancer cell lines (e.g., PC-3) .
Advanced: How to resolve contradictions in cytotoxicity data across cancer cell lines?
Answer:
- Assay standardization : Use identical seeding densities, serum conditions, and incubation times (e.g., 72 hours for MTT assays).
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-FGFR targets (e.g., VEGFR2 or PDGFR).
- Metabolic stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
Advanced: What strategies address challenges in crystallizing this compound for X-ray analysis?
Answer:
- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., acetonitrile, THF) to induce nucleation.
- Cryoprotection : Soak crystals in Paratone-N oil before flash-freezing at 100 K.
- Data collection : Optimize resolution (<1.0 Å) using synchrotron radiation (e.g., Diamond Light Source). Refine with SHELXL for anisotropic displacement parameters .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Kinase inhibition : Use ADP-Glo™ assays for PI3Kα/δ isoforms (IC determination).
- Cell viability : Screen in NCI-60 panels with 10 µM compound concentration.
- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Advanced: How does the sulfonamide group influence binding kinetics in molecular dynamics simulations?
Answer:
- Hydrogen bonding : The sulfonamide NH forms stable H-bonds with Asp731 in FGFR1 (distance: 2.8 Å).
- Solvent accessibility : MD simulations (AMBER) show the thiophene ring stabilizes hydrophobic pockets, reducing solvent entropy penalties.
- Residence time : Calculate using adaptive sampling; compare with clinical inhibitors (e.g., Erdafitinib) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
